N-[(2-methoxyphenyl)methylene]-N-methylamine
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Overview
Description
N-[(2-methoxyphenyl)methylene]-N-methylamine is an organic compound with the molecular formula C9H11NO. It is also known by other names such as o-Methoxybenzylideneaniline and N-(o-Methoxybenzylidene)aniline . This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a methylene bridge and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-methoxyphenyl)methylene]-N-methylamine can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with a primary amine. In this case, 2-methoxybenzaldehyde reacts with N-methylamine under mild acidic or neutral conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Schiff base reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol or methanol and catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methylene]-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to N-[(2-methoxyphenyl)methyl]-N-methylamine.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methylene]-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methylene]-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and imine functionality play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(o-Methoxybenzylidene)aniline: Similar structure but lacks the methylamine group.
o-Methoxybenzylideneaniline: Another name for the same compound.
N-(2-Methoxyphenyl)formamide: Contains a formamide group instead of an imine.
Uniqueness
N-[(2-methoxyphenyl)methylene]-N-methylamine is unique due to its specific combination of a methoxy group, methylene bridge, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMHLUBGZTQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-90-2 |
Source
|
Record name | Methanamine, N-((2-methoxyphenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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